3-(Cyclobutylmethyl)pyrrolidine

Description

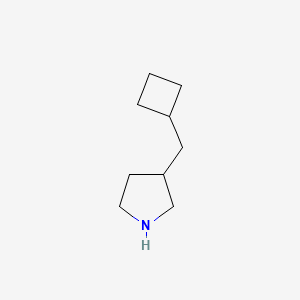

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-8(3-1)6-9-4-5-10-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYXLIYJPAQKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303505 | |

| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-25-9 | |

| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Structural Analysis Techniques for Pyrrolidine Compounds

Spectroscopic Methodologies for Structural Elucidation

The primary structure and connectivity of 3-(cyclobutylmethyl)pyrrolidine are unequivocally established through a combination of spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complemented by Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons are indicative of their local electronic environment and spatial relationships. The protons on the pyrrolidine (B122466) ring and the cyclobutylmethyl substituent will exhibit characteristic signals. For instance, the protons on the carbons adjacent to the nitrogen atom (C2 and C5) are expected to appear at a lower field (higher ppm) compared to the other ring protons due to the deshielding effect of the nitrogen. The complexity of the spectrum will be influenced by the stereochemistry at the C3 position.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The carbons bonded to the nitrogen atom will resonate at a lower field. The signals for the cyclobutane (B1203170) and methylene (B1212753) bridge carbons will also appear in characteristic regions of the spectrum.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹ for a secondary amine. The C-H stretching vibrations of the aliphatic CH₂ and CH groups will be observed just below 3000 cm⁻¹. The absence of characteristic peaks for other functional groups (like C=O or O-H) would confirm the purity of the compound. For instance, the IR spectroscopy of N-methylpyrrolidine shows characteristic CH₂ and CH₃ stretching bands between 2964 and 2769 cm⁻¹. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the molecule, which can further aid in structural confirmation. For this compound, the molecular ion peak would correspond to its molecular weight.

A representative, though not specific, dataset for a 3-substituted pyrrolidine is presented below to illustrate the type of data obtained from these techniques.

| Spectroscopic Data for a Representative 3-Substituted Pyrrolidine Derivative | |

| Technique | Observed Signals/Properties |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.5-3.0 (m, 4H, CH₂-N), 2.5-1.5 (m, 6H, other ring and substituent CH), 1.2-0.8 (m, 5H, substituent CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 55-45 (C-N), 40-20 (other aliphatic C) |

| IR (film) | ν_max 3350 (N-H stretch), 2950-2850 (C-H stretch) cm⁻¹ |

| MS (ESI+) | m/z [M+H]⁺ corresponding to the molecular weight |

Chiroptical Methods for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial, especially in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration and enantiomeric excess of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)- or (S)-3-(cyclobutylmethyl)pyrrolidine), the absolute configuration can be determined.

Electronic Circular Dichroism (ECD) , which measures the differential absorption of circularly polarized ultraviolet-visible light, is another valuable technique. While the pyrrolidine ring itself does not have a strong chromophore, derivatization with a chromophoric group can be employed to obtain a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule.

The enantiomeric purity can be quantified using these methods by comparing the signal intensity of the sample to that of the pure enantiomer.

X-ray Crystallography in Pyrrolidine Chemistry

X-ray Crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the rings. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation and the packing of the molecules in the crystal lattice.

The analysis of the crystal structure would reveal the puckering of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. It would also show the relative orientation of the cyclobutylmethyl substituent with respect to the pyrrolidine ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the N-H group, which can influence the physical properties of the compound. While a crystal structure for this compound itself is not publicly available, studies on other substituted pyrrolidines have provided significant insights into their structural features. For example, X-ray diffraction has been used to confirm the structures of various substituted pyrrolidine derivatives, revealing details about their molecular geometry and intermolecular interactions. mdpi.commdpi.comconsensus.app

Spectroscopic Analysis of Reaction Intermediates

The synthesis of this compound can proceed through various synthetic routes, often involving the formation of reactive intermediates. Spectroscopic techniques are instrumental in the detection and characterization of these transient species, which is crucial for understanding reaction mechanisms and optimizing reaction conditions.

For instance, if the synthesis involves the reduction of a pyrrolinone precursor, IR spectroscopy can be used to monitor the disappearance of the carbonyl (C=O) stretching band and the appearance of the N-H stretching band. Similarly, NMR spectroscopy can be used to follow the conversion of starting materials to products by observing the changes in the chemical shifts and coupling patterns of the protons and carbons.

Computational Chemistry and Theoretical Studies of 3 Cyclobutylmethyl Pyrrolidine and Analogues

Density Functional Theory (DFT) Calculations on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to explain reaction mechanisms and to precisely calculate the properties of transition states, which is vital in chemical synthesis and drug design. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. nih.govmdpi.com

In the context of synthesizing or modifying 3-(Cyclobutylmethyl)pyrrolidine, DFT calculations can map out the entire potential energy surface of a proposed reaction. This involves optimizing the geometries of reactants, products, and, crucially, the transition states that connect them. researchgate.netbath.ac.uk For instance, in a potential synthesis involving a cycloaddition to form the pyrrolidine (B122466) ring, DFT can determine whether the reaction proceeds through a concerted or stepwise mechanism by comparing the activation energies of the respective pathways. researchgate.net

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Step

| Species | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant A + Reactant B | -450.12345 | 0.0 |

| Transition State (TS1) | -450.08765 | +22.5 |

| Intermediate C | -450.11000 | +8.4 |

| Transition State (TS2) | -450.09500 | +17.9 |

| Product: this compound | -450.15000 | -16.7 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for reaction energetics.

Furthermore, analysis of the transition state's geometry provides insight into the factors controlling the reaction's outcome, including its stereoselectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While DFT provides static pictures of energy minima and transition states, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles change over time. mdpi.com This technique is essential for understanding the conformational flexibility of molecules like this compound. nih.gov

Proteins and other drug targets are not rigid structures; they are dynamic entities that can adopt various conformations. mdpi.com The flexibility of a ligand, such as this compound, influences how it can adapt its shape to fit into a binding site. An MD simulation can reveal the accessible conformations of the molecule in solution, the relative populations of these conformers, and the energy barriers for converting between them. mdpi.comsemanticscholar.org

For this compound, key areas of flexibility include the puckering of the pyrrolidine and cyclobutane (B1203170) rings and the rotation around the single bond connecting the two ring systems. MD simulations can quantify these motions by tracking parameters like dihedral angles and root-mean-square deviation (RMSD) over time. mdpi.com The resulting conformational ensemble can then be used in subsequent docking studies to provide a more realistic model of the binding process. Long-timescale MD simulations, sometimes reaching the microsecond range, have become increasingly vital for identifying rarely sampled but functionally important conformational states. mdpi.comsemanticscholar.org

Quantitative Structure–Activity Relationship (QSAR) Studies for Scaffold Design

Quantitative Structure–Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the observed changes in its activity. The pyrrolidine ring is a "privileged scaffold" that appears in many biologically active compounds, and constraining its conformation can lead to improved potency and selectivity. nih.govebi.ac.uk

For the this compound scaffold, a QSAR study would begin by generating a dataset of analogues with known activities. For each analogue, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Topological descriptors: Connectivity indices that describe how atoms are linked.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to biological activity. nih.gov A successful 3D-QSAR model, such as those from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), can yield high predictive ability, which is invaluable for designing new compounds. nih.gov The resulting model can predict the activity of new, unsynthesized analogues and provide visual maps that show which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the rational design of more potent compounds. nih.gov

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study

| Compound ID | Scaffold | R-Group | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 | This compound | -H | 2.1 | 139.25 | 6.5 | 6.4 |

| 2 | This compound | -OH | 1.8 | 155.25 | 7.1 | 7.2 |

| 3 | This compound | -F | 2.2 | 157.24 | 6.8 | 6.7 |

| 4 | This compound | -CN | 1.5 | 164.26 | 7.5 | 7.6 |

Note: This table is for illustrative purposes. A real QSAR study would involve a larger dataset and a more extensive set of descriptors.

Retrosynthesis Prediction Algorithms and Machine Learning in Chemical Synthesis

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. arxiv.org For decades, this was a task that relied heavily on the experience and intuition of expert chemists. However, the rise of artificial intelligence (AI) and machine learning has revolutionized this field. engineering.org.cnarxiv.org

Modern retrosynthesis prediction tools use deep learning models trained on vast databases of chemical reactions. researchgate.net These models learn the underlying patterns of chemical transformations, allowing them to propose plausible disconnections for a given target molecule. For a molecule like this compound, an AI retrosynthesis tool would work backward, suggesting potential reactions to form it. For example, it might propose:

A reductive amination to form the C-N bond of the pyrrolidine ring.

A cycloaddition reaction to construct the pyrrolidine ring itself.

An alkylation of a pre-formed pyrrolidine with a cyclobutylmethyl halide.

Stereoselectivity Prediction and Rationalization

The compound this compound contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers). The biological activity of these enantiomers can differ significantly. Therefore, controlling the stereochemical outcome of a synthesis is critically important.

Computational methods, particularly DFT, are instrumental in predicting and rationalizing stereoselectivity. nih.gov This is achieved by modeling the transition states for the pathways leading to the different stereoisomeric products. pku.edu.cn The stereoisomer formed via the lower-energy transition state will be the major product.

For example, if the pyrrolidine ring were formed via a 1,3-dipolar cycloaddition, there would be different transition states corresponding to the various ways the reactants can approach each other. By calculating the Gibbs free energy of activation for each of these transition states, chemists can predict the diastereomeric and enantiomeric ratios of the products with considerable accuracy. A study on the synthesis of cyclobutanes from pyrrolidines used DFT to rationalize the stereoretentive outcome, finding that the barrierless collapse of a 1,4-biradical intermediate favored one stereoisomer over the other. nih.gov This predictive power allows for the rational design of chiral catalysts or auxiliaries to steer the reaction toward the desired stereoisomer.

Synthetic Utility and Applications of Pyrrolidine Frameworks in Materials and Chemical Synthesis

Pyrrolidines as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of many substituted pyrrolidines has made them indispensable tools in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. mappingignorance.orgmdpi.com Pyrrolidine (B122466) derivatives can function as either chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, or as chiral ligands that coordinate to a metal catalyst to create a chiral environment. mdpi.comyoutube.com

While specific research on 3-(Cyclobutylmethyl)pyrrolidine as a chiral auxiliary or ligand is not extensively documented, its structural features are representative of those found in successful chiral catalysts. The pyrrolidine ring provides a rigid scaffold, and the stereocenter at the 3-position can influence the spatial arrangement of reactants. For instance, C2-symmetrical pyrrolidine derivatives have demonstrated high diastereoselectivities in radical reactions. capes.gov.br The development of novel pyrrolidine-based organocatalysts, often derived from readily available sources like L-proline, has been a major focus in the field. nih.govresearchgate.netnih.gov These catalysts are effective in a variety of transformations, including aldol (B89426) reactions and Michael additions. mdpi.comnih.gov

The synthesis of enantiomerically pure substituted pyrrolidines is crucial for their application in asymmetric catalysis. nih.govgoogle.com Methods such as catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are powerful strategies for constructing highly substituted chiral pyrrolidines. mappingignorance.orgrsc.org Furthermore, palladium-catalyzed asymmetric [3+2] cycloadditions have been developed to produce chiral pyrrolidines with excellent yields and selectivities. organic-chemistry.org The insights gained from these and other synthetic methods can be applied to the preparation of chiral this compound, which could then be explored for its potential in asymmetric catalysis.

Scaffold Design in the Development of Chemical Probes and Building Blocks

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and chemical biology due to its prevalence in bioactive molecules. acs.orgnih.gov Its three-dimensional structure and ability to engage in various intermolecular interactions make it an excellent starting point for the design of chemical probes and as a versatile building block for the synthesis of more complex molecules. A chemical probe is a small molecule used to study biological systems, while a building block is a molecular fragment used in the construction of larger compounds.

This compound, with its distinct cyclobutyl and pyrrolidine moieties, represents a unique building block that can be used to explore new chemical space. The cyclobutane (B1203170) group can impart specific conformational constraints and lipophilicity, which can be advantageous in the design of molecules with desired properties. The pyrrolidine nitrogen can be readily functionalized to attach linkers, reporter groups, or other molecular fragments.

The development of efficient synthetic routes to substituted pyrrolidines is critical for their use as building blocks. nih.govorganic-chemistry.org For example, stereodivergent syntheses have been developed to access different stereoisomers of C4-ester-quaternary pyrrolidines, which are valuable intermediates in the synthesis of natural products. organic-chemistry.org The ability to generate a variety of substituted pyrrolidines allows for the systematic exploration of structure-activity relationships in the development of new chemical probes and therapeutic agents.

Strategies for Diversity-Oriented Synthesis of Pyrrolidine Libraries

Diversity-oriented synthesis (DOS) is a powerful approach used to create collections of structurally diverse small molecules, known as libraries, for high-throughput screening and the discovery of new bioactive compounds. The pyrrolidine scaffold is an attractive template for DOS due to the multiple points for diversification.

For a molecule like this compound, a DOS approach could involve variations at several positions:

The Pyrrolidine Nitrogen: The secondary amine can be functionalized with a wide range of substituents.

The Cyclobutyl Group: The cyclobutane ring can be substituted with different functional groups.

Other Positions on the Pyrrolidine Ring: Additional substituents can be introduced at other positions on the pyrrolidine ring.

A key strategy for constructing pyrrolidine libraries is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles. acs.orgacs.org This reaction allows for the rapid assembly of the pyrrolidine core with control over stereochemistry. By varying the components of the cycloaddition, a wide range of structurally diverse pyrrolidines can be generated. Other methods for pyrrolidine synthesis that are amenable to a DOS approach include iridium-catalyzed reductive azomethine ylide generation and rhodium-catalyzed intramolecular C-H amination. acs.orgacs.org

The table below illustrates a conceptual DOS library based on a 3-substituted pyrrolidine scaffold.

| R1 (on Nitrogen) | R2 (on Cyclobutane) | R3 (Other Pyrrolidine Substituent) |

| Hydrogen | Hydrogen | Hydrogen |

| Methyl | Hydroxyl | Fluoro |

| Benzyl | Methoxy | Cyano |

| Acetyl | Amino | Carboxyl |

Non-Medicinal Applications in Chemical Science

While the primary focus of pyrrolidine chemistry has often been in the life sciences, these versatile heterocycles also have significant applications in other areas of chemical science, including materials science and organocatalysis.

The unique properties of the pyrrolidine ring can be harnessed to create novel materials. For example, pyrrolidinium-based ionic liquids have been investigated for their potential use as electrolytes in batteries and other electrochemical devices. The incorporation of a 3-(cyclobutylmethyl) group could influence properties such as thermal stability, viscosity, and ionic conductivity.

In the field of organocatalysis, chiral pyrrolidine derivatives have emerged as powerful metal-free catalysts for a wide range of chemical transformations. mdpi.com These catalysts are often more environmentally friendly and less toxic than their metal-based counterparts. While proline and its simple derivatives are the most well-known pyrrolidine-based organocatalysts, there is ongoing research to develop new and more effective catalysts. The synthesis and evaluation of this compound and its derivatives as organocatalysts could lead to the discovery of new catalytic systems with unique reactivity and selectivity.

The development of new synthetic methods, such as the catalytic asymmetric construction of spiropyrrolidines, further expands the potential applications of these compounds in chemical science. rsc.org

Future Perspectives in 3 Cyclobutylmethyl Pyrrolidine Research

Emerging Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds

The synthesis of pyrrolidine derivatives is a mature field, yet new and more efficient methods are continuously being developed. mdpi.comtandfonline.com These emerging methodologies promise to streamline the synthesis of complex pyrrolidine-containing molecules, including derivatives of 3-(cyclobutylmethyl)pyrrolidine.

A significant area of advancement is the use of photoredox catalysis . This technique utilizes light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. nih.govacs.orgchemrxiv.orgcharnwooddiscovery.com For instance, photoredox catalysis has been employed for the reductive cleavage of C–N bonds in N-benzoyl pyrrolidines, allowing for skeletal remodeling of the pyrrolidine ring. nih.govchemrxiv.org This approach could be adapted to introduce functional groups onto the pyrrolidine ring of this compound or to create novel polycyclic structures. Another application of photoredox catalysis is the C(sp³)–C(sp³) cross-coupling reaction, which allows for the late-stage functionalization of pyrrolidines. charnwooddiscovery.com This could be particularly useful for creating a library of diverse this compound analogs.

Multicomponent reactions (MCRs) are another powerful tool for the efficient synthesis of highly substituted pyrrolidines. tandfonline.comtandfonline.com MCRs combine three or more starting materials in a single step to form a complex product, offering high atom economy and reducing the number of synthetic steps. nih.gov Recent developments in MCRs have focused on the use of various catalysts and reaction conditions, including microwave irradiation and ultrasound, to synthesize a wide range of pyrrolidine derivatives. nih.govtandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides is a particularly versatile MCR for constructing the pyrrolidine ring, and this method has been used to create complex polycyclic systems. nih.govnih.govdurham.ac.ukua.es

Furthermore, biocatalysis is emerging as a green and highly selective method for pyrrolidine synthesis. nih.govrsc.org Engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity. nih.gov This approach offers the potential for the stereoselective synthesis of this compound derivatives, which is crucial for their application in medicinal chemistry.

Finally, novel ring contraction and expansion strategies are providing new avenues to functionalized pyrrolidines. For example, a contractive synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines has been reported, proceeding through a nitrogen extrusion process. nih.govtu-dortmund.de While this method converts pyrrolidines to cyclobutanes, the underlying principles could potentially be adapted to develop novel pyrrolidine syntheses.

Advanced Computational and Data-Driven Approaches in Organic Synthesis

Computational modeling and simulation also play a crucial role in understanding reaction mechanisms and predicting the stereoselectivity of reactions. rsc.org For example, density functional theory (DFT) calculations can be used to elucidate the mechanism of enzyme-catalyzed reactions, aiding in the design of more efficient biocatalysts for pyrrolidine synthesis. nih.gov By understanding the factors that control the stereochemical outcome of a reaction, chemists can design more selective and efficient syntheses of chiral molecules like this compound.

The development of autonomous synthesis platforms represents the ultimate integration of robotics, AI, and analytical chemistry. nih.gov These platforms can design, execute, and optimize chemical reactions with minimal human intervention. nih.gov While still in their early stages of development, such platforms have the potential to dramatically accelerate the synthesis and testing of new molecules, including libraries of this compound derivatives for drug discovery.

Potential for Novel Applications in Chemical Science

The unique structural features of this compound suggest a range of potential applications beyond its current uses.

In the realm of materials science , the rigid and three-dimensional nature of the cyclobutylmethyl group could be exploited to create novel polymers and materials with interesting properties. For example, incorporating this moiety into a polymer backbone could influence its thermal stability, mechanical strength, and morphology. Furthermore, pyrrolidine derivatives have been explored as components of novel materials, and the specific structure of this compound could lead to materials with unique optical or electronic properties.

As a catalyst or ligand , the pyrrolidine ring is a well-established motif in asymmetric catalysis. nih.gov The specific steric and electronic properties of the this compound scaffold could be harnessed to develop novel organocatalysts or ligands for transition metal catalysis. nih.gov These new catalytic systems could enable previously challenging transformations or provide higher levels of stereocontrol in asymmetric reactions. For instance, pyrrolidine-based catalysts have been successfully used in a variety of asymmetric reactions, and the unique substitution pattern of this compound could lead to catalysts with enhanced activity or selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(cyclobutylmethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example, cyclobutylmethyl groups can be introduced via alkylation of pyrrolidine derivatives under inert conditions (e.g., using NaH in THF). Reaction temperature (<0°C to room temperature) and stoichiometric ratios (1:1.2 pyrrolidine:alkylating agent) are critical for minimizing side products like over-alkylated species . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>90%) .

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HSQC) to assign stereochemistry and confirm cyclobutylmethyl attachment. X-ray crystallography (if crystalline) provides definitive proof of spatial arrangement, as seen in related pyrrolidine derivatives . IR spectroscopy identifies functional groups (e.g., NH stretching in pyrrolidine at ~3300 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and moisture absorption. Stability tests (HPLC monitoring over 6 months) show <5% degradation under these conditions . Avoid prolonged exposure to light or acidic/basic environments, which can induce ring-opening reactions .

Advanced Research Questions

Q. How does the cyclobutylmethyl substituent influence the compound’s pharmacokinetic properties in fragment-based drug discovery?

- Methodological Answer : The cyclobutyl group enhances three-dimensionality and reduces planarity, improving target engagement in enzymes like Aurora-A kinase. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes, while SPR assays measure affinity (KD values <10 µM). Compare with pyrrolidine derivatives lacking the cyclobutyl group to isolate steric/electronic effects .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target interactions. Conduct metabolite profiling (LC-MS/MS) to identify degradation products. Use CRISPR-engineered cell lines to validate target specificity. Adjust dosing regimens in animal models (e.g., subcutaneous vs. oral administration) to account for first-pass metabolism .

Q. How can researchers design SAR studies to optimize the bioactivity of this compound analogs?

- Methodological Answer : Synthesize analogs with modifications to the pyrrolidine ring (e.g., fluorination at C2/C5) or cyclobutyl substituents (e.g., spirocyclic variants). Test against a panel of targets (e.g., GPCRs, kinases) using high-throughput screening. Apply QSAR models (CoMFA/CoMSIA) to correlate substituent electronegativity/logP with activity .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound batches?

- Methodological Answer : Use UPLC-MS with a C18 column (1.7 µm particles) and ESI+ ionization to detect impurities at <0.1% levels. Validate against reference standards (e.g., residual solvents, byproducts like chlorinated intermediates). For chiral purity, employ chiral HPLC (Chiralpak AD-H column) with heptane/ethanol mobile phase .

Q. How can computational modeling predict the conformational flexibility of this compound in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.